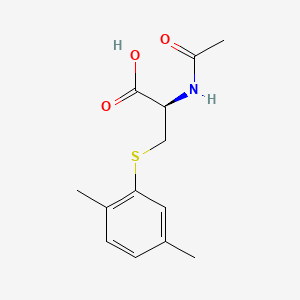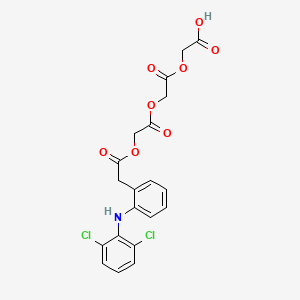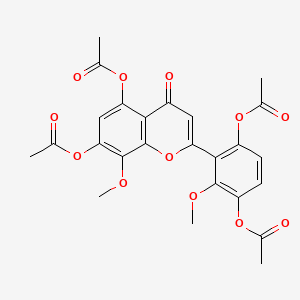
Bilastine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bilastine-d6 is a deuterated form of bilastine, a second-generation antihistamine used primarily for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. The deuterated version, this compound, is often used in pharmacokinetic studies as an internal standard due to its stability and similarity to the non-deuterated compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bilastine-d6 involves the incorporation of deuterium atoms into the bilastine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve:
Deuteration of Starting Materials: Using deuterated reagents such as deuterated acids or bases to introduce deuterium atoms into the starting materials.
Coupling Reactions: Employing coupling reactions to assemble the deuterated intermediates into the final this compound structure.
Purification: Utilizing chromatographic techniques to purify the final product and ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of starting materials using deuterated reagents.
Automated Synthesis: Employing automated synthesis equipment to carry out the coupling reactions efficiently.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: Bilastine-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further studies or applications.
科学研究应用
Bilastine-d6 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the pharmacokinetics of bilastine.
Metabolic Studies: Helps in understanding the metabolic pathways and degradation products of bilastine.
Drug Development: Assists in the development of new antihistamines and related compounds.
Biological Research: Used in studies related to allergic reactions and histamine receptor interactions.
作用机制
Bilastine-d6, like bilastine, acts as a selective histamine H1 receptor antagonist. It binds to the H1 receptors on mast cells, preventing the release of histamine and thereby reducing allergic symptoms such as nasal congestion and urticaria. The deuterium atoms in this compound do not significantly alter its mechanism of action but provide stability for analytical purposes.
相似化合物的比较
Cetirizine: Another second-generation antihistamine with similar efficacy but different pharmacokinetic properties.
Fexofenadine: Known for its rapid onset of action but shorter duration compared to bilastine.
Desloratadine: Similar in action but with different metabolic pathways.
Uniqueness of Bilastine-d6: this compound is unique due to its deuterated nature, which provides enhanced stability and makes it an ideal internal standard for analytical studies. Its pharmacokinetic profile is similar to bilastine, but the presence of deuterium atoms allows for more precise and accurate measurements in research applications.
属性
IUPAC Name |
3,3,3-trideuterio-2-[3-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-(trideuteriomethyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3/c1-4-34-19-18-31-25-11-6-5-10-24(25)29-26(31)22-13-16-30(17-14-22)15-12-21-8-7-9-23(20-21)28(2,3)27(32)33/h5-11,20,22H,4,12-19H2,1-3H3,(H,32,33)/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLDZMARIUXJI-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC(=CC=C4)C(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC(=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCOCC)(C(=O)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)







